2-(2,5-dioxopyrrolidin-1-yl)-N-(4-sulfamoylphenyl)propanamide
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Overview
Description
2-(2,5-dioxopyrrolidin-1-yl)-N-(4-sulfamoylphenyl)propanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidinone ring and a sulfonamide group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-sulfamoylphenyl)propanamide typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of a suitable precursor, such as a γ-amino acid or a γ-lactam.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride, such as p-toluenesulfonyl chloride, under basic conditions.
Coupling Reaction: The final step involves coupling the pyrrolidinone intermediate with the sulfonamide intermediate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes:
Scaling up the reaction: Using larger reactors and optimizing the temperature, pressure, and reaction time.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dioxopyrrolidin-1-yl)-N-(4-sulfamoylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
2-(2,5-dioxopyrrolidin-1-yl)-N-(4-sulfamoylphenyl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-sulfamoylphenyl)propanamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The pyrrolidinone ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-dioxopyrrolidin-1-yl)-N-(4-aminophenyl)propanamide: Similar structure but with an amino group instead of a sulfonamide group.
2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methylphenyl)propanamide: Similar structure but with a methyl group instead of a sulfonamide group.
Uniqueness
2-(2,5-dioxopyrrolidin-1-yl)-N-(4-sulfamoylphenyl)propanamide is unique due to the presence of both the pyrrolidinone ring and the sulfonamide group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research fields.
Properties
CAS No. |
296771-09-0 |
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Molecular Formula |
C13H15N3O5S |
Molecular Weight |
325.34 g/mol |
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(4-sulfamoylphenyl)propanamide |
InChI |
InChI=1S/C13H15N3O5S/c1-8(16-11(17)6-7-12(16)18)13(19)15-9-2-4-10(5-3-9)22(14,20)21/h2-5,8H,6-7H2,1H3,(H,15,19)(H2,14,20,21) |
InChI Key |
HVFMUUGTWBYZEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)N2C(=O)CCC2=O |
Origin of Product |
United States |
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